molecular formula C17H15N3O4S2 B2626027 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide CAS No. 130861-92-6

3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide

Cat. No. B2626027
CAS RN: 130861-92-6
M. Wt: 389.44
InChI Key: KPWMGZMMRJFVEC-UHFFFAOYSA-N
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Description

“3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide” is a compound that contains a thiazole ring, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H15N3O4S2. It has an average mass of 389.449 Da and a monoisotopic mass of 389.050385 Da .


Chemical Reactions Analysis

The thiazole ring in the molecule has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions can take place .

Scientific Research Applications

Synthesis and Biological Activity

3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide and its derivatives have been synthesized and evaluated for their potential biological activities. These compounds have shown a broad spectrum of biological effects, including analgesic, anti-inflammatory, and antimicrobial activities. For instance, the reaction of 4-aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine afforded derivatives that were tested for these activities, demonstrating the compound's relevance in developing therapeutic agents (Gein et al., 2019).

Antimicrobial and Antifungal Properties

Benzamide derivatives, including the mentioned compound, have been synthesized and shown significant efficacy as antimicrobials. Studies have characterized these compounds, revealing their potent antibacterial and antifungal activities, which are promising for treating infections. The structural variations within these derivatives contribute to their bioactivity profile, indicating the importance of molecular modification in enhancing therapeutic effectiveness (Priya et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 3-methoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and DNA, depending on the specific structure of the derivative .

Mode of Action

The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, such as binding to enzymes or receptors, or intercalating with dna . The specific interactions depend on the structure of the derivative and the nature of its target .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways related to inflammation, cancer, microbial infections, and more .

Pharmacokinetics

The pharmacokinetic properties of This compound The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and distribution in the body.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its specific targets and the subsequent changes in biochemical pathways .

properties

IUPAC Name

3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-24-14-4-2-3-12(11-14)16(21)19-13-5-7-15(8-6-13)26(22,23)20-17-18-9-10-25-17/h2-11H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWMGZMMRJFVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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